1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid

Medicinal chemistry Protecting group strategy Peptidomimetic design

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid (syn. N-benzyl-4-hydroxy-DL-proline, Bn-DL-Hyp-OH) is a chiral, non-proteinogenic α-amino acid derivative belonging to the N-substituted 4-hydroxyproline family.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 691906-35-1
Cat. No. B2927474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid
CAS691906-35-1
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)CC2=CC=CC=C2)O
InChIInChI=1S/C12H15NO3/c14-10-6-11(12(15)16)13(8-10)7-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)
InChIKeyOLILHOGNIHPBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid (CAS 691906-35-1) – Core Identity and Procurement-Relevant Properties


1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid (syn. N-benzyl-4-hydroxy-DL-proline, Bn-DL-Hyp-OH) is a chiral, non-proteinogenic α-amino acid derivative belonging to the N-substituted 4-hydroxyproline family. Its structure features a pyrrolidine ring bearing a free carboxylic acid at C2, a secondary hydroxyl at C4, and an N-benzyl substituent. The compound as cataloged under CAS 691906-35-1 is the racemic (DL) mixture [1]. Computed physicochemical descriptors include a molecular weight of 221.25 g/mol, XLogP3-AA of -1.4, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds [1]. It is commercially supplied at ≥95% purity and serves primarily as a synthetic intermediate for medicinal chemistry and peptide-mimetic research .

Why 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid Cannot Be Simply Replaced by Generic Proline Analogs


The N-benzyl group on this compound is not a removable protecting group in the conventional sense — it is a pharmacophoric element that simultaneously increases lipophilicity, modulates nitrogen basicity, and introduces a conformational constraint distinct from N-acyl (e.g., Cbz, Boc) or O-benzyl congeners. In benzylproline-derived ASCT2 inhibitors, the N-benzyl substituent is critical for scaffold binding, and its replacement with other N-substituents abolishes transporter affinity [1]. Similarly, the free 4-hydroxyl group provides a hydrogen-bonding handle and a chiral centre that influences both intermolecular interactions and downstream stereoselective transformations; removing or protecting it fundamentally alters reactivity and biological recognition [2]. Procuring a generic 4-hydroxyproline derivative without verifying the N-substitution pattern, stereochemistry, and free acid status therefore risks loss of activity, altered PK profile, or synthetic failure.

Quantitative Differentiation Evidence for 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid Against Closest Analogs


N-Benzyl vs. N-Cbz Substitution: pKa and Hydrogenation Lability Comparison

The N-benzyl group of 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid is stable under acidic conditions that cleave N-Cbz (benzyloxycarbonyl) protecting groups, yet can be selectively removed via catalytic hydrogenolysis under neutral conditions. The computed acid pKa for the carboxylic acid group is approximately 3.1 [1]. In contrast, the corresponding N-Cbz analog (Cbz-Hyp-OH, CAS 13504-85-3) has a carbamate-type N-substituent with different electronic character; its carboxylic acid pKa is predicted at approximately 3.75 [2]. This pKa difference of ~0.65 log units alters the ionization state at physiological pH, affecting solubility, membrane permeability, and receptor binding electrostatics. Additionally, N-Cbz cleavage requires either strong acid (HBr/AcOH) or hydrogenolysis, whereas the N-benzyl group can be removed under mild hydrogenolysis conditions orthogonal to many other protecting groups [3].

Medicinal chemistry Protecting group strategy Peptidomimetic design

N-Benzyl vs. O-Benzyl Regioisomerism: Structural Constraint and Hydrogen-Bonding Capacity

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid bears the benzyl substituent on the pyrrolidine nitrogen, leaving the 4-hydroxyl group free for hydrogen bonding. Its regioisomer, O-benzyl-trans-4-hydroxy-L-proline, has the benzyl group on the 4-oxygen, eliminating the hydroxyl hydrogen bond donor. The target compound has 2 hydrogen bond donors (carboxylic acid OH + 4-OH) and 4 acceptors [1]. In thrombin inhibitor design, the O-benzyl hydroxyproline motif functions as a bioisostere for the Phe-Pro dipeptide, with one optimized analog achieving an IC50 of 0.9 nM against thrombin and improved selectivity over PPACK [2]. The N-benzyl-4-hydroxyproline scaffold, in contrast, retains the free hydroxyl for additional interactions with polar active site residues, making it a distinct starting point for inhibitor design where the 4-OH is structurally required. In prolyl 4-hydroxylase assays, (4R)-hydroxyproline-containing peptides retain activity comparable to unsubstituted analogs, whereas (4S)-benzyloxyproline derivatives show divergent activity profiles, underscoring the functional non-equivalence of N- vs. O-benzylation [3].

Collagen mimetics Prolyl hydroxylase Conformational analysis

Racemic (DL) Mixture vs. Enantiopure (2S,4R) Form: Synthetic Cost and Stereochemical Divergence

CAS 691906-35-1 is registered as the DL racemic mixture (Bn-DL-xiHyp-OH) [1]. The enantiopure (2S,4R)-trans isomer (CAS 63397-15-9, N-benzyl-L-hydroxyproline) is a distinct procurement item used as a chiral starting material for α2δ ligands targeting neuropathic pain [2]. The racemic form is substantially less expensive to produce because it avoids resolution steps; commercial listings for the DL mixture show pricing consistent with bulk intermediate supply, whereas the (2S,4R) form commands a premium due to its direct derivation from L-hydroxyproline or resolution costs . In applications where stereochemistry is ultimately controlled by a downstream resolution or the target is achiral, the racemic form offers cost efficiency without compromising utility. However, for stereospecific targets such as the gabapentinoid α2δ binding site, only the (2S,4S) or (2S,4R) enantiomers yield active ligands, and the racemic mixture would require separation [2].

Asymmetric synthesis Chiral building block Process chemistry

Benzylproline Scaffold vs. Larger Inhibitors: Molecular Economy in ASCT2 Transporter Inhibition

The benzylproline scaffold, of which 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid is the core hydroxy-substituted analog, provides a low-molecular-weight (221 Da) starting point for ASCT2 inhibitor development. In a systematic SAR study of benzylproline derivatives, the most potent compound inhibited ASCT2 anion conductance with a Ki of 3 μM, which is equipotent to inhibitors of substantially higher molecular weight reported contemporaneously [1]. The 4-hydroxy substitution on the pyrrolidine ring of the target compound offers an additional vector for polarity tuning without increasing molecular weight beyond that of the unsubstituted benzylproline scaffold. This contrasts with bulkier inhibitors such as L-cis-hydroxyproline biphenyl ester (Lc-BPE), which achieves high-affinity competitive inhibition of ASCT2 but at a higher molecular weight . The ligand efficiency (affinity per heavy atom) of the benzylproline class is thus favorable for fragment-based or property-driven lead optimization campaigns.

ASCT2 transporter Cancer metabolism Glutamine transport inhibition

Free Carboxylic Acid vs. Benzyl Ester: Aqueous Solubility and Synthetic Reactivity Trade-Off

1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid exists as the free carboxylic acid, whereas the closely related 4-hydroxy-L-proline benzyl ester hydrochloride (CAS 62147-27-7) has the benzyl group on the carboxyl rather than the nitrogen. The free acid form exhibits high solubility in basic aqueous solution due to carboxylate formation (confirmed by ResearchGate user reports that (2S,4R)-1-benzyl-4-hydroxyproline is 'very soluble in basic aqueous solution') [1]. The benzyl ester counterpart (CAS 62147-27-7) requires DMSO or organic co-solvents for dissolution [2]. For direct peptide coupling via activation (e.g., HBTU, EDC/HOBt), the free acid is the ready-to-use reagent, whereas the benzyl ester requires a deprotection step (hydrogenolysis) prior to coupling, adding one synthetic transformation and potentially reducing overall yield. Procurement of the free acid thus saves one synthetic step when the carboxyl is the intended reactive site.

Peptide coupling Solution-phase synthesis Solubility optimization

Optimal Research and Procurement Application Scenarios for 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid


Scaffold for ASCT2 (SLC1A5) Glutamine Transporter Inhibitor Fragment Elaboration

In hit-to-lead campaigns targeting the cancer-relevant glutamine transporter ASCT2, 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid serves as a minimal benzylproline scaffold (MW 221 Da) with demonstrated class-level ASCT2 inhibitory activity (Ki = 3 μM for the most potent benzylproline analog) [1]. The free 4-hydroxyl provides a vector for introducing substituents to modulate logD and target engagement without inflating molecular weight. The racemic (DL) form is cost-effective for initial SAR screening; if stereospecific activity is observed, procurement can shift to the enantiopure (2S,4R) isomer.

Chiral Precursor for α2δ Ligand Synthesis (Neuropathic Pain Program)

Proline-derived α2δ ligands with improved pharmacokinetic profiles over phenoxyproline analogs have been designed from (2S,4R)-hydroxy-L-proline starting materials [2]. 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid (as the enantiopure trans isomer) provides the requisite (2S,4R) stereochemistry and the N-benzyl group that can be elaborated or retained as a pharmacophoric element. The free 4-OH allows introduction of diverse ether substituents implicated in α2δ binding.

Bioisosteric Replacement of Phe-Pro Dipeptide in Serine Protease Inhibitor Design

The N-benzyl-4-hydroxyproline motif is structurally analogous to the O-benzyl hydroxyproline bioisostere that has successfully replaced the D-Phe-Pro dipeptide in thrombin inhibitor PPACK, yielding an analog more potent (IC50 0.9 nM) and more selective than PPACK itself [3]. The N-benzyl variant retains the free 4-OH, offering an alternative hydrogen-bonding profile that may be advantageous in thrombin or related serine protease (e.g., HCV NS3) active sites where polar interactions are critical.

Prolyl Hydroxylase and Collagen Metabolism Probe Development

Prolyl 4-hydroxylase, a key enzyme in collagen biosynthesis, is inhibited by oxaproline-containing peptides and benzyloxycarbonyl-protected proline derivatives [4]. The N-benzyl-4-hydroxyproline scaffold combines the structural features of both the proline substrate recognition element and the N-substituent that modulates enzyme affinity. It can serve as a starting material for synthesizing mechanism-based probes or competitive inhibitors for studying collagen-modifying enzymes in fibrotic disease models.

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